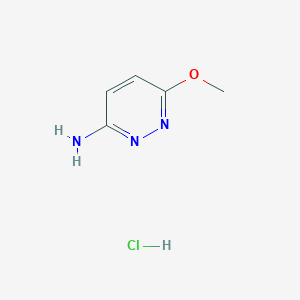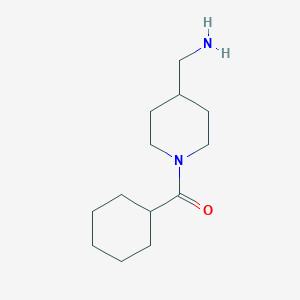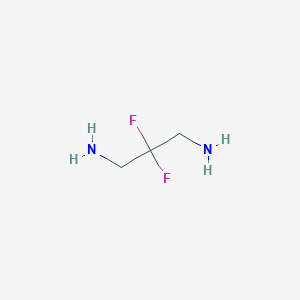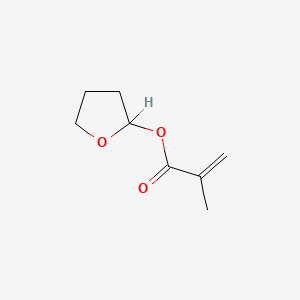
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
概要
説明
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, also known as tetrahydrofurfuryl methacrylate, is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 g/mol . This compound is a clear liquid with a musty odor and is commonly used in various industrial applications due to its unique chemical properties .
作用機序
Target of Action
The primary target of 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, also known as Tetrahydrofurfuryl methacrylate It is known that methacrylates, in general, are highly reactive monomers . They can undergo both free radical polymerization and other polymerization reactions .
Mode of Action
The mode of action of Tetrahydrofurfuryl methacrylate is primarily through its reactivity. As a methacrylate, it can participate in free radical polymerization and other polymerization reactions . This allows it to form polymers with various properties, depending on the conditions and the presence of other monomers.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is insoluble in water but can dissolve in various organic solvents . These properties may influence its bioavailability.
Result of Action
The result of Tetrahydrofurfuryl methacrylate’s action is primarily the formation of polymers through free radical polymerization and other polymerization reactions . The properties of these polymers can vary widely, depending on the specific conditions and the presence of other monomers.
準備方法
The synthesis of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester typically involves the esterification of methacrylic acid with tetrahydrofurfuryl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the ester product is purified by distillation .
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
化学反応の分析
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: It is employed in the production of resins, which are used in the manufacture of paints, varnishes, and other protective coatings.
類似化合物との比較
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester is similar to other methacrylate esters, such as:
Methyl Methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate: Used in the production of polymers with improved flexibility and impact resistance.
Butyl Methacrylate: Known for its use in coatings and adhesives due to its excellent adhesion properties.
The uniqueness of this compound lies in its ability to form polymers with enhanced chemical resistance and mechanical strength, making it suitable for specialized applications .
特性
IUPAC Name |
oxolan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRUJBOWHSVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960209 | |
| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39612-01-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
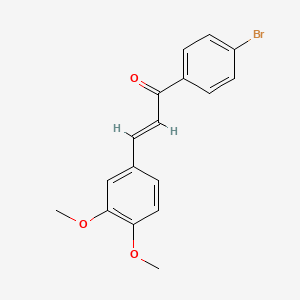

![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)
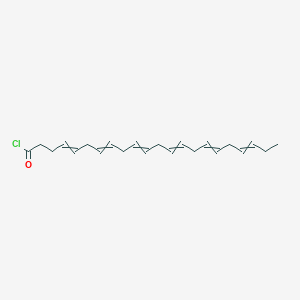
![3-[chloro(dimethyl)silyl]propyl N-octylcarbamate](/img/structure/B3106429.png)

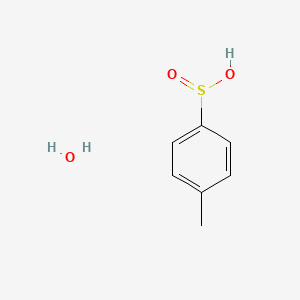
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)
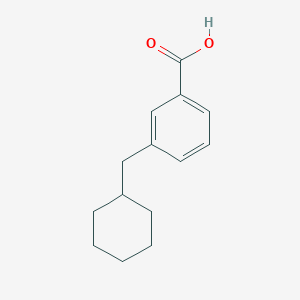
![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)
